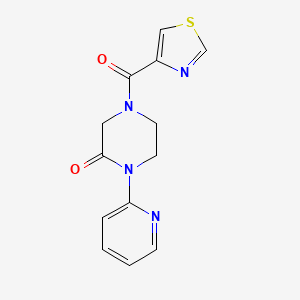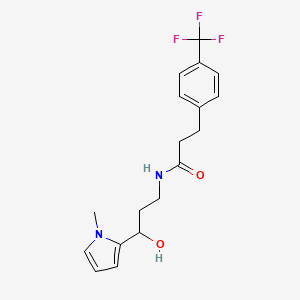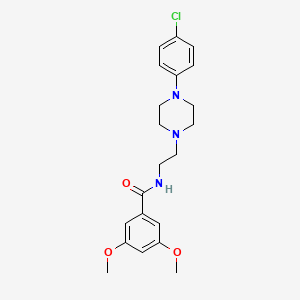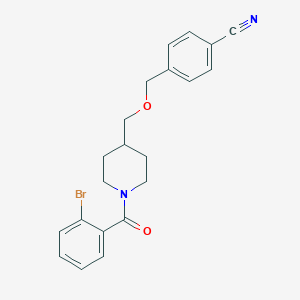
1-(4-butylphenyl)-3-(1-methyl-1H-indol-3-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-butylphenyl)-3-(1-methyl-1H-indol-3-yl)urea, commonly known as BU-1, is a synthetic compound that belongs to the class of indole-based cannabinoids. BU-1 is a potent and selective agonist of the cannabinoid receptor type 2 (CB2), which is mainly expressed in immune cells and has been implicated in various physiological and pathological processes, including inflammation, pain, and cancer. BU-1 has attracted significant attention as a potential therapeutic agent due to its ability to modulate the immune system without causing the psychoactive effects associated with the activation of the cannabinoid receptor type 1 (CB1) in the central nervous system.
Aplicaciones Científicas De Investigación
Urea Biosensors and Environmental Monitoring
Urea biosensors have emerged as a significant tool in detecting and quantifying urea concentration across various fields, including healthcare and environmental monitoring. These biosensors utilize enzyme urease as a bioreceptor element, with advancements incorporating different nanoparticles and carbon materials to enhance sensitivity and longevity (S. Botewad et al., 2021). The development of such biosensors underscores the versatility of urea and its derivatives in contributing to environmental health and safety measures by monitoring urea levels in water bodies, which could prevent eutrophication.
Agricultural and Environmental Safety
In agriculture, urease and nitrification inhibitors, such as urea derivatives, play a crucial role in reducing nitrogen loss from fertilizers, thus improving efficiency and reducing environmental pollution. These inhibitors can significantly lower greenhouse gas emissions and ammonia volatilization, contributing to sustainable farming practices and environmental conservation (Aishwarya Ray et al., 2020). This application area highlights the importance of urea derivatives in enhancing agricultural productivity while mitigating adverse environmental impacts.
Drug Design and Medical Applications
In the medical field, urea derivatives have been explored for their potential in drug design, particularly as urease inhibitors for treating infections and other conditions. These compounds have been studied for their efficacy in inhibiting urease activity, which is crucial for the survival of certain pathogenic bacteria, thus offering a pathway for developing new antimicrobial agents (Paulina Kosikowska and Łukasz Berlicki, 2011). This area exemplifies the potential of urea derivatives in contributing to novel therapeutic strategies.
Energy Storage and Hydrogen Production
Urea has also been investigated as a potential hydrogen carrier for fuel cells, offering a sustainable and safe approach to energy storage and production. Its properties as a non-toxic, stable compound make it an attractive candidate for generating hydrogen, a clean energy source, thus highlighting the role of urea and its derivatives in addressing future energy needs (A. Rollinson et al., 2011).
Propiedades
IUPAC Name |
1-(4-butylphenyl)-3-(1-methylindol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c1-3-4-7-15-10-12-16(13-11-15)21-20(24)22-18-14-23(2)19-9-6-5-8-17(18)19/h5-6,8-14H,3-4,7H2,1-2H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REWVDMHZYGVBFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)NC2=CN(C3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2420895.png)


![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-methylbenzamide](/img/structure/B2420903.png)
![3,3',5,5'-Tetrakis(methoxymethyl)-[1,1'-biphenyl]-4,4'-diol](/img/structure/B2420904.png)

![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-phenylsulfanylpropanamide](/img/structure/B2420906.png)

![7-(3-methoxyphenyl)-3-((2-(2-methyl-1H-indol-3-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2420908.png)

![(E)-2-amino-1-((3-hydroxybenzylidene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2420914.png)
![N-(3-chloro-5-fluorophenyl)-2-[4-(4-fluorophenyl)piperazino]acetamide](/img/structure/B2420915.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone](/img/structure/B2420918.png)